molecular formula C20H19F3N6 B6458109 2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2549046-80-0

2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Katalognummer B6458109
CAS-Nummer: 2549046-80-0
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: UGULSZKDVFVEIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a quinoxaline ring, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and quinoxaline rings, the introduction of the trifluoromethyl group, and the coupling of these components with the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and quinoxaline rings, which are aromatic heterocycles, and the piperazine ring, which is a saturated heterocycle. The trifluoromethyl group would add significant electronegativity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

CP-673451: serves as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a powerful method for forming carbon–carbon bonds. Key features include mild reaction conditions and compatibility with various functional groups. The compound’s stability and ease of preparation make it an excellent choice for SM coupling. Researchers have successfully employed it to synthesize complex organic molecules.

Derivatization Reagent for Carboxyl Groups on Peptides

In the field of proteomics, CP-673451 finds use as a derivatization reagent for carboxyl groups on peptides . By modifying these carboxyl groups, researchers can enhance the detection and analysis of peptides. This application is particularly relevant in mass spectrometry-based studies of phosphopeptides and other biologically important molecules.

Antimicrobial Potential

Studies have explored the antimicrobial properties of CP-673451 and its derivatives. Among these, compounds 1a and 1b have demonstrated good antimicrobial potential . This finding suggests that the compound could be further investigated for its role in combating bacterial and fungal infections.

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its activity against various biological targets .

Eigenschaften

IUPAC Name

2-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6/c21-20(22,23)16-11-17(27-19(26-16)13-5-6-13)28-7-9-29(10-8-28)18-12-24-14-3-1-2-4-15(14)25-18/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGULSZKDVFVEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.